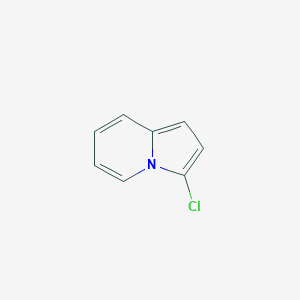
3-Chloroindolizine
描述
3-Chloroindolizine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the third position of the indolizine ring system. Indolizines are nitrogen-containing heterocycles that are structurally related to indoles and have garnered significant interest due to their biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Methodologies: The synthesis of indolizines, including this compound, often involves classical reactions such as the Tschitschibabin reaction, which involves the cyclization of α-aminoketones with chloroform.
Transition-Metal-Catalyzed Reactions: Modern synthetic approaches include transition-metal-catalyzed cycloisomerization and cross-coupling reactions. These methods offer greater control over the substitution patterns on the indolizine ring.
Radical Cyclization: Radical cyclization methods have also been developed, providing efficient routes to synthesize indolizine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods are optimized to meet the demands of pharmaceutical and chemical industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions at the chlorine position are common, leading to the formation of different substituted indolizines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including indolizine-3-oxide.
Reduction Products: Reduced forms such as indolizine-3-ol.
Substitution Products: Substituted indolizines with different functional groups at the chlorine position.
科学研究应用
3-Chloroindolizine and its derivatives have found applications in various fields:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for their therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-Chloroindolizine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with molecular targets such as DNA or proteins involved in cell proliferation. The exact pathways and molecular targets can vary based on the biological context and the specific derivatives being studied.
相似化合物的比较
3-Bromoindolizine
3-Iodoindolizine
3-Fluoroindolizine
3-Methylindolizine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-chloroindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDFQVVAWDBBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


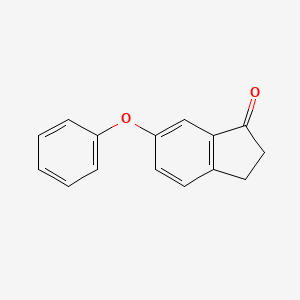
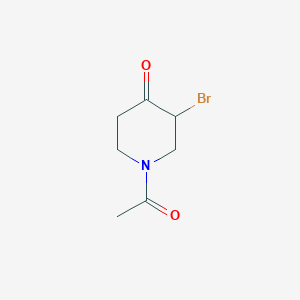
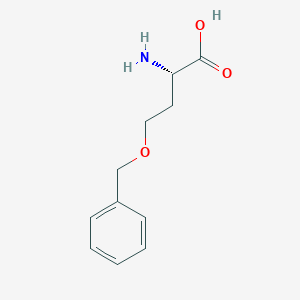
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
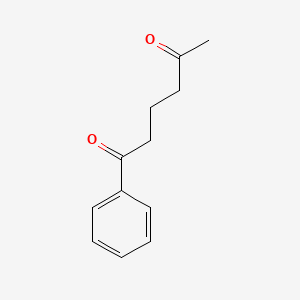
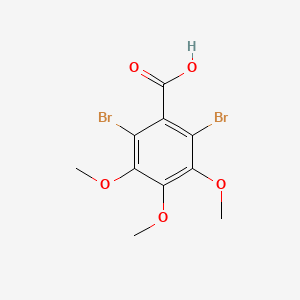
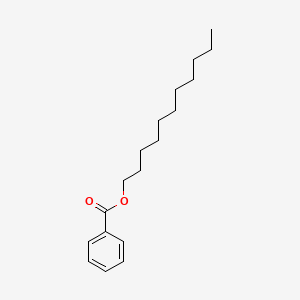
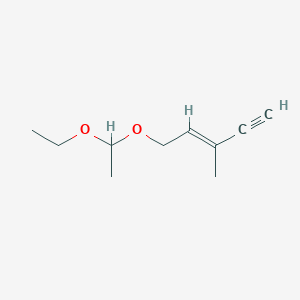
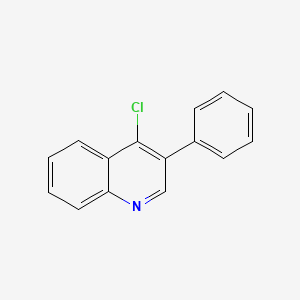
![tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate](/img/structure/B3192526.png)
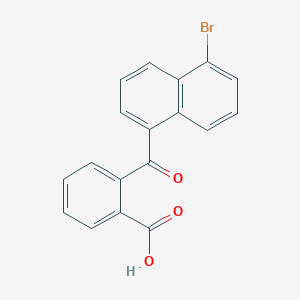
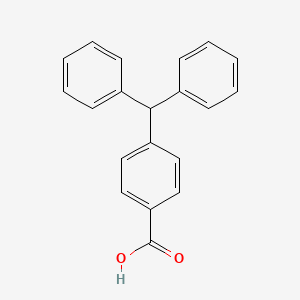
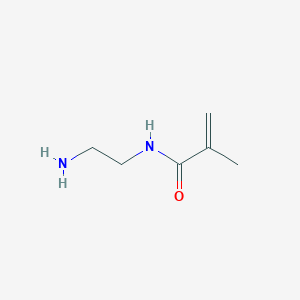
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)
